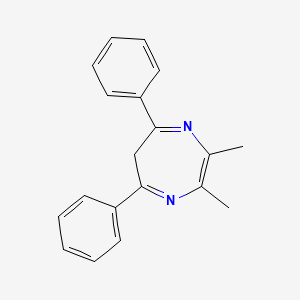
2,3-Dimethyl-5,7-diphenyl-6H-1,4-diazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-5,7-diphenyl-6H-1,4-diazepine is a heterocyclic compound that belongs to the class of diazepines These compounds are characterized by a seven-membered ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5,7-diphenyl-6H-1,4-diazepine typically involves the condensation of 1,3-diketones with diaminomaleonitrile, followed by further reactions with aromatic aldehydes . The reaction conditions often include the use of solvents such as ether and catalysts to facilitate the formation of the diazepine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethyl-5,7-diphenyl-6H-1,4-diazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the diazepine ring or the substituent groups.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide (NBS) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while substitution reactions can introduce new functional groups into the diazepine ring .
Aplicaciones Científicas De Investigación
2,3-Dimethyl-5,7-diphenyl-6H-1,4-diazepine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-5,7-diphenyl-6H-1,4-diazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
2,7-Diphenyl-1,4-diazepan-5-one: Another diazepine derivative with similar structural features.
5,7-Bis(2′-arylethenyl)-6H-1,4-diazepine-2,3-dicarbonitriles: Compounds with similar diazepine rings but different substituents.
Uniqueness
Its versatility in undergoing various chemical reactions and its potential in scientific research and industrial applications make it a valuable compound in the field of chemistry .
Propiedades
Número CAS |
66125-02-8 |
|---|---|
Fórmula molecular |
C19H18N2 |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
2,3-dimethyl-5,7-diphenyl-6H-1,4-diazepine |
InChI |
InChI=1S/C19H18N2/c1-14-15(2)21-19(17-11-7-4-8-12-17)13-18(20-14)16-9-5-3-6-10-16/h3-12H,13H2,1-2H3 |
Clave InChI |
WFGUTYUNQNQRCH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















